N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide
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Overview
Description
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group, a phenylethene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide typically involves the reaction of diisopropylcarbamoyl chloride with 2-phenylethene-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenylethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are the subject of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylcarbamoyl chloride: Shares the diisopropylcarbamoyl group but lacks the phenylethene and sulfonamide moieties.
2-Phenylethene-1-sulfonamide: Contains the phenylethene and sulfonamide groups but lacks the diisopropylcarbamoyl group.
Uniqueness
N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61298-76-8 |
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Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(2-phenylethenylsulfonyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)17(13(3)4)15(18)16-21(19,20)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3,(H,16,18) |
InChI Key |
WWVZEHFVOKIDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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